(S)-Menthiafolic acid

Catalog No.
S13281475
CAS No.
75979-26-9
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Menthiafolic acid

CAS Number

75979-26-9

Product Name

(S)-Menthiafolic acid

IUPAC Name

(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1

InChI Key

SSKWMOQUUQAJGV-QEHWCHDUSA-N

SMILES

Array

Canonical SMILES

CC(=CCCC(C)(C=C)O)C(=O)O

Isomeric SMILES

C/C(=C\CC[C@@](C)(C=C)O)/C(=O)O

(2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid has been reported in Anethum graveolens, Euterpe oleracea, and other organisms with data available.
See also: Acai fruit pulp (part of).

(S)-Menthiafolic acid is a naturally occurring acyclic monoterpenoid acid and a critical secondary metabolite found in grape juices and wines at concentrations ranging from 26 to 342 μg/L [1]. As the predominant natural enantiomer, it serves as the primary chemical precursor to specific stereoisomers of wine lactone, a highly impactful class of aroma compounds. Unlike its upstream glycosylated forms, free (S)-menthiafolic acid is directly susceptible to slow, acid-catalyzed cyclization at standard wine pH (e.g., pH 3.0–3.4), making it a high-priority analytical standard and starting material for enological chemistry, flavor formulation, and aging kinetic studies [1].

Substituting (S)-menthiafolic acid with its (R)-enantiomer, racemic mixtures, or its upstream glucose ester fundamentally compromises flavor modeling and analytical accuracy. The stereocenter at the C6 position dictates the downstream chirality of the resulting wine lactone; the (R)-enantiomer yields the (3S,3aS,7aR)-lactone which possesses an odor threshold approximately 10^8 times lower than the (3R,3aR,7aS)-lactone derived from the (S)-enantiomer [1]. Consequently, using the incorrect enantiomer in synthetic matrices will artificially spike perceived aroma intensity by orders of magnitude. Furthermore, substituting with the glucose ester introduces a biological dependency, as the ester requires active fermentation for cleavage and does not accurately isolate the abiotic, acid-catalyzed cyclization kinetics essential for modeling long-term bottle aging [2].

Stereospecific Downstream Odor Impact vs. (R)-Menthiafolic Acid

The chirality of menthiafolic acid strictly determines the stereoisomer of the wine lactone produced during acid-catalyzed cyclization. (S)-Menthiafolic acid yields the (3R,3aR,7aS)-wine lactone isomer, whereas the (R)-enantiomer yields the (3S,3aS,7aR)-isomer [1]. This stereochemical difference translates to a massive divergence in sensory impact, as the downstream product of the (R)-enantiomer has an odor threshold roughly 10^8 times lower (more potent) than the enantiomer produced by the (S)-form [2].

Evidence DimensionDownstream product odor threshold difference
Target Compound DataYields the weakly odorous (3R,3aR,7aS)-wine lactone
Comparator Or Baseline(R)-Menthiafolic acid (yields the highly potent (3S,3aS,7aR)-wine lactone)
Quantified Difference10^8-fold difference in downstream odor threshold
ConditionsAcid-catalyzed cyclization in wine matrices

Procuring the exact (S)-enantiomer is mandatory for flavor formulation; using the (R)-enantiomer will artificially amplify aroma intensity by eight orders of magnitude.

Natural Enantiomeric Abundance vs. Racemic Standards

In natural viticulture systems, menthiafolic acid does not exist as a racemic mixture. Enantioselective GC-MS analysis of aged wine samples demonstrates that the (S)-configuration is highly predominant, with its corresponding downstream (3R,3aR,7aS)-wine lactone comprising up to 69% of the total wine lactone content in mature varietals like Chardonnay [1]. A racemic standard would incorrectly assume a 50:50 distribution of the precursors.

Evidence DimensionNatural enantiomeric distribution
Target Compound DataPredominantly (S)-configuration (yielding 69% of total lactone in specific aged samples)
Comparator Or BaselineRacemic menthiafolic acid (50% (S) / 50% (R))
Quantified Difference19% absolute deviation from a theoretical racemic baseline in aged Chardonnay
ConditionsEnantioselective GC-MS analysis of 4-year-old Chardonnay

Buyers conducting quantitative metabolomics or establishing analytical baselines must use the (S)-enantiomer to accurately reflect true biological abundance.

Ambient Temperature Cyclization vs. Glucose Ester

Modeling the abiotic aging of wine requires precursors that react under cellar conditions. Research demonstrates that while both free menthiafolic acid and its glucose ester can form wine lactone at elevated temperatures (45 °C), only the free acid undergoes hydrolytic cyclization to wine lactone at room temperature and standard wine pH [1]. The glucose ester is effectively inert under ambient abiotic conditions and requires active fermentation for cleavage [2].

Evidence DimensionAmbient temperature (room temp) hydrolytic cyclization
Target Compound DataSuccessfully forms wine lactone at room temperature
Comparator Or BaselineMenthiafolic acid glucose ester
Quantified DifferenceNear-zero abiotic lactone formation from the ester at room temperature vs. active formation from the free acid
ConditionsAbiotic hydrolysis at wine pH (e.g., pH 3.0-3.4) at room temperature

Procurement for cellar-aging simulation or ambient kinetic studies must utilize the free acid, as the glucose ester fails to react without biological intervention or unnatural heating.

Analytical Standard for Enological Metabolomics

Because (S)-menthiafolic acid is the predominant naturally occurring enantiomer in grape juice and wine (found at 26–342 μg/L), it is the exact reference material required for GC-MS and LC-MS quantification of aroma potential in commercial varietals [1].

Flavor Formulation and Synthetic Wine Matrices

Formulators developing synthetic wine profiles or studying aroma evolution must use the (S)-enantiomer to accurately generate the (3R,3aR,7aS)-wine lactone. Using the (R)-enantiomer would result in a catastrophic overestimation of aroma intensity due to its 10^8-fold lower odor threshold [2].

Abiotic Bottle-Aging Kinetic Modeling

The free (S)-menthiafolic acid is specifically required for modeling long-term, ambient-temperature cellar aging. Unlike its glucose ester, which remains inert at room temperature without yeast or bacterial cleavage, the free acid actively undergoes the slow, pH-dependent cyclization necessary to study realistic aging kinetics [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

184.109944368 Da

Monoisotopic Mass

184.109944368 Da

Heavy Atom Count

13

UNII

UA6P6NS28U

Dates

Last modified: 08-10-2024

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